Technical Guide: Physicochemical Profiling & Stability Mechanisms of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate
Technical Guide: Physicochemical Profiling & Stability Mechanisms of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate
Topic: Physicochemical Properties of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Medicinal Chemists.
Executive Summary
Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate (often referred to as Gabapentin Ethyl Ester) represents a critical intermediate and prodrug scaffold in the development of gamma-aminobutyric acid (GABA) analogs. Unlike its parent compound Gabapentin, which exists as a zwitterion at physiological pH, this ethyl ester variant masks the carboxylic acid moiety, significantly altering lipophilicity, membrane permeability, and solubility profiles.
However, this structural modification introduces a heightened susceptibility to intramolecular cyclization. This guide provides an in-depth analysis of the physicochemical properties, degradation kinetics, and experimental protocols required to handle, analyze, and stabilize this compound in drug development workflows.
Chemical Identity & Structural Analysis[1]
The molecule consists of a cyclohexane ring substituted at the C1 position with an aminomethyl group and an ethyl acetate moiety. The steric bulk of the cyclohexane ring, combined with the proximity of the nucleophilic primary amine to the electrophilic ester carbonyl, defines its unique reactivity profile.
Table 1: Core Chemical Data
| Property | Data | Notes |
| IUPAC Name | Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate | |
| Common Name | Gabapentin Ethyl Ester | |
| CAS (Free Base) | 138799-97-0 | |
| CAS (HCl Salt) | 60175-04-4 | Preferred form for stability |
| Molecular Formula | ||
| Molecular Weight | 199.29 g/mol (Base) / 235.75 g/mol (HCl) | |
| SMILES | CCOC(=O)CC1(CCCCC1)CN | |
| Appearance | Colorless oil (Base) / White solid (HCl) |
Physicochemical Profile
Lipophilicity & Permeability (LogP/LogD)
-
Gabapentin (Parent): LogP
-1.10 (Highly hydrophilic, zwitterionic). Transport relies on the L-type amino acid transporter (LAT1). -
Ethyl Ester (Target): Predicted LogP
1.25 – 1.37.-
Implication: The esterification caps the anionic carboxylate, abolishing the zwitterionic character. This shift from negative to positive LogP suggests a transition from transporter-dependent uptake to passive diffusion across lipid bilayers, a key strategy in prodrug design to overcome saturation kinetics associated with Gabapentin absorption.
-
Ionization (pKa)
-
Amine (
): pKa 9.8 – 10.7.-
At physiological pH (7.4), the amine is predominantly protonated (
).
-
-
Carboxyl Group: Absent (Masked as ester).
-
Implication: The molecule behaves as a cationic surfactant rather than a zwitterion. This cationic charge at neutral pH improves solubility in aqueous media compared to neutral lipophilic drugs but maintains better membrane interaction than the parent zwitterion.
-
Solubility
-
Free Base: Sparingly soluble in water; highly soluble in organic solvents (Methanol, DMSO, Ethyl Acetate).
-
HCl Salt: Soluble in water (>10 mg/mL) and Methanol.
-
Handling Note: The free base is an oil that readily absorbs atmospheric
(carbamate formation) and moisture. The HCl salt is the preferred solid state for storage but requires protection from humidity to prevent hydrolysis.
-
Stability & Degradation Mechanisms[6][7]
The most critical physicochemical attribute of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is its instability . It undergoes two primary degradation pathways: Hydrolysis and Intramolecular Lactamization.
The Lactamization Trap
Unlike linear amino esters, the geminal disubstitution on the cyclohexane ring (Thorpe-Ingold effect) forces the aminomethyl and acetate groups into close proximity.
-
Mechanism: The free amine (nucleophile) attacks the ester carbonyl (electrophile).
-
Leaving Group: Ethanol.
-
Product: 3,3-Pentamethylene-4-butyrolactam (Gabapentin-Lactam).
-
Toxicity: The lactam is a known toxic impurity (limit usually < 0.1%).
-
Kinetics: The reaction is pH-dependent.[1] At pH > 8, the amine is deprotonated (active nucleophile), rapidly accelerating cyclization. At acidic pH, the amine is protonated (
), inhibiting the attack.
Hydrolysis
-
Mechanism: Water attacks the ester carbonyl.
-
Product: Gabapentin (Parent Acid) + Ethanol.
-
Conditions: Accelerated by strong acids or bases.
Visualization: Degradation Pathways
The following diagram illustrates the competitive degradation pathways.
Figure 1: Competitive degradation pathways of Gabapentin Ethyl Ester. The red path (Lactamization) is the primary risk during storage and formulation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
To accurately assess the physicochemical stability, one must separate the ester, the parent acid, and the lactam impurity.
-
Objective: Quantify Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate and detect Lactam formation.
-
Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate Buffer (pH 2.5) + 5mM Octanesulfonic acid (Ion-pairing agent is crucial for the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 90% A / 10% B
-
5-20 min: Linear gradient to 60% A / 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Low wavelength required due to lack of chromophores).
-
Why this works: The low pH suppresses the ionization of the carboxylic acid (in Gabapentin) and ensures the amine is protonated, preventing on-column lactamization. The ion-pairing agent improves the retention of the cationic ester.
Protocol 2: pH-Rate Profile Determination
This protocol validates the stability window of the molecule.
-
Preparation: Prepare 1 mg/mL solutions of Gabapentin Ethyl Ester HCl in buffers ranging from pH 1.2 to 10.0 (e.g., HCl, Acetate, Phosphate, Borate).
-
Incubation: Incubate at 37°C in a water bath.
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.
-
Quenching: Immediately dilute samples 1:10 with Mobile Phase A (pH 2.5) to freeze the reaction.
-
Analysis: Analyze via the HPLC method above.
-
Data Processing: Plot
vs. Time to determine pseudo-first-order rate constants ( ) for both hydrolysis and lactamization.
Visualization: Stability Assessment Workflow
Figure 2: Workflow for determining the pH-dependent stability profile. The acid quench step is vital to prevent artifacts during analysis.
Synthesis & Handling Insights
-
Synthesis Precaution: During the synthesis (e.g., via esterification of Gabapentin or Curtius rearrangement), the reaction mixture must never exceed pH 8 for extended periods. Final isolation should be done as the Hydrochloride salt.
-
Storage: Store at -20°C with desiccant. The free base degrades significantly within weeks at room temperature; the HCl salt is stable for >1 year if dry.
References
-
PubChem. (2025).[2] Gabapentin | C9H17NO2.[3][4] National Library of Medicine. [Link]
-
Zong, Z., et al. (2011).[5] The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Pharmaceutical Research. [Link]
-
Hermann, R., et al. (2020). Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack. Journal of Molecular Modeling. [Link]
- Google Patents. (2011). Prodrugs Containing Bio-Cleavable Linkers (US 2011/0263526 A1).
Sources
- 1. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1-(aminomethyl)cyclohexyl)acetic acid - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Gabapentin | CAS 60142-96-3 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
